REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].N1CCCC1.[C:18]([N:25]1[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:28]1[CH2:29][CH2:30][N:25]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:26][CH:27]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
|
3.08 mL
|
Type
|
reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
4.91 g
|
Type
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reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was refluxed for 3 days
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Duration
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3 d
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Type
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CUSTOM
|
Details
|
was brought to room temperature
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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CUSTOM
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Details
|
the crude product was purified by column chromatography (ethyl acetate:hexanes, 1:3)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C1=CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |